molecular formula C17H31N5O6 B14236859 L-Isoleucyl-L-alanyl-L-alanyl-L-alanylglycine CAS No. 222635-60-1

L-Isoleucyl-L-alanyl-L-alanyl-L-alanylglycine

Cat. No.: B14236859
CAS No.: 222635-60-1
M. Wt: 401.5 g/mol
InChI Key: WBNAICPDTQYJBP-XGZQDADWSA-N
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Description

L-Isoleucyl-L-alanyl-L-alanyl-L-alanylglycine is a peptide compound composed of the amino acids isoleucine, alanine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-alanyl-L-alanyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-alanyl-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: Involving reagents like hydrogen peroxide or oxygen.

    Reduction: Using agents like sodium borohydride.

    Substitution: Reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in organic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

L-Isoleucyl-L-alanyl-L-alanyl-L-alanylglycine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of novel materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-alanyl-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, influencing their activity and function. Pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Isoleucyl-L-alanyl-L-alanyl-L-alanylglycine is unique due to its specific sequence and combination of amino acids, which confer unique structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

222635-60-1

Molecular Formula

C17H31N5O6

Molecular Weight

401.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C17H31N5O6/c1-6-8(2)13(18)17(28)22-11(5)16(27)21-10(4)15(26)20-9(3)14(25)19-7-12(23)24/h8-11,13H,6-7,18H2,1-5H3,(H,19,25)(H,20,26)(H,21,27)(H,22,28)(H,23,24)/t8-,9-,10-,11-,13-/m0/s1

InChI Key

WBNAICPDTQYJBP-XGZQDADWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)N

Origin of Product

United States

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